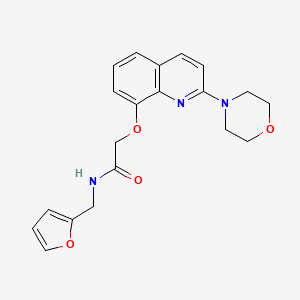

N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Description

N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholino group at the 2-position and an ether-linked acetamide side chain at the 8-position. The acetamide moiety is further modified with a furan-2-ylmethyl group, imparting distinct electronic and steric properties.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19(21-13-16-4-2-10-26-16)14-27-17-5-1-3-15-6-7-18(22-20(15)17)23-8-11-25-12-9-23/h1-7,10H,8-9,11-14H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEYSPVBDHVRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine and morpholinoquinoline derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium methoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide exerts its effects involves its interaction with specific molecular targets. The furan ring and morpholine group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Quinoline-Based Acetamides

- 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide (): Substituents: Bromine atoms at quinoline 5/7-positions, methoxyphenyl acetamide. The methoxy group may stabilize aromatic interactions .

- N-Cyclohexyl-2-(8-quinolinyloxy)acetamide (): Substituents: Cyclohexyl group instead of furan-methyl. Molecular Weight: 284.35 g/mol (vs. ~367 g/mol estimated for the target compound). Solubility: Not reported, but cyclohexyl’s hydrophobicity likely reduces aqueous solubility compared to the target’s morpholino-furan combination .

Morpholino-Containing Acetamides

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide (): Substituents: Oxomorpholinone core with acetyl and isopropylphenyl groups. Synthesis: Achieved via acetylation under mild conditions (58% yield), contrasting with the target compound’s likely multi-step synthesis involving morpholinoquinoline formation .

Furan-Methyl Acetamides

- N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (): Substituents: Thiazolyl group instead of quinolinyloxy-morpholino. Molecular Weight: 298.4 g/mol. Solubility: 39.1 µg/mL at pH 7.4, indicating moderate hydrophobicity. The thiazole’s aromaticity may reduce solubility compared to the target’s oxygen-rich morpholinoquinoline .

Physicochemical Properties

*Estimated based on structural analogy. The morpholino group and ether linkage in the target compound likely enhance solubility compared to cyclohexyl or thiazole derivatives.

Biological Activity

N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, biological effects, and relevant studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is . The compound features a furan moiety and a morpholinoquinoline structure, which are known for their diverse biological properties.

Key Structural Features:

- Furan Ring: Contributes to the compound's reactivity and potential interaction with biological targets.

- Morpholino Group: Enhances solubility and may influence pharmacokinetics.

- Quinoline Moiety: Known for its anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds containing quinoline derivatives exhibit notable anticancer activities. N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively inhibits the activity of c-Met, a receptor tyrosine kinase implicated in cancer progression and metastasis. Inhibition of c-Met can lead to reduced tumor growth and metastasis in various cancer models .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies have indicated that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Research Findings

Case Studies:

-

Inhibition of c-Met Activity:

- A recent study evaluated the effect of N-(furan-2-ylmethyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide on c-Met signaling pathways in human cancer cell lines. The results showed a significant reduction in cell viability and migration, suggesting its potential as a therapeutic agent against solid tumors .

- Anti-inflammatory Activity:

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.